molecular formula C9H9NO B8778399 4-(Hydroxymethyl)-2-methylbenzonitrile

4-(Hydroxymethyl)-2-methylbenzonitrile

Cat. No.: B8778399
M. Wt: 147.17 g/mol
InChI Key: MMSSZEBAHZVBRV-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-methylbenzonitrile (C₉H₉NO) is a benzonitrile derivative featuring a hydroxymethyl (–CH₂OH) group at the para position and a methyl (–CH₃) group at the ortho position on the aromatic ring.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

4-(hydroxymethyl)-2-methylbenzonitrile

InChI

InChI=1S/C9H9NO/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4,11H,6H2,1H3

InChI Key

MMSSZEBAHZVBRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CO)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities between 4-(Hydroxymethyl)-2-methylbenzonitrile and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Key Structural Features
This compound –CN, –CH₃ (ortho), –CH₂OH (para) C₉H₉NO Polar due to –CH₂OH; moderate steric hindrance from –CH₃.
4-(2-Hydroxyethyl)benzonitrile –CN, –CH₂CH₂OH (para) C₉H₉NO Longer aliphatic chain (–CH₂CH₂OH) increases hydrophilicity compared to –CH₂OH.
4-(Hexylamino)benzonitrile –CN, –NH–C₆H₁₃ (para) C₁₃H₁₈N₂ Bulky hexylamine group enhances lipophilicity; acute toxicity (Category 4 for oral/dermal/inhalation).
4-Hydroxy-2-methylbenzonitrile –CN, –CH₃ (ortho), –OH (para) C₈H₇NO Hydroxyl (–OH) instead of hydroxymethyl; higher acidity (pKa ~8–10).
4-(2-Hydroxyacetyl)benzonitrile –CN, –COCH₂OH (para) C₉H₇NO₂ Ketone (–CO–) adjacent to hydroxyl; potential for keto-enol tautomerism.
4-[(6-Chloro-2-methyl-3-oxo-benzoxazin-4-yl)methyl]benzonitrile –CN, complex benzoxazine substituent (para) C₁₇H₁₃ClN₂O₂ Benzoxazine ring introduces rigidity; chloro and ketone groups enhance reactivity.

Physicochemical Properties

  • Polarity and Solubility: The hydroxymethyl group in this compound increases water solubility compared to non-polar analogs like 4-(hexylamino)benzonitrile . However, 4-(2-Hydroxyethyl)benzonitrile may exhibit higher solubility due to its extended aliphatic hydroxyl chain.
  • Reactivity :

    • The nitrile group in all compounds is susceptible to nucleophilic attack (e.g., hydrolysis to amides or carboxylic acids).
    • The hydroxymethyl group in the target compound can undergo oxidation to a carboxyl group or participate in esterification reactions, unlike the hydroxyl group in 4-Hydroxy-2-methylbenzonitrile .

Preparation Methods

Synthesis of 4-(Hydroxymethyl)-2-methylbenzaldehyde

This route begins with the preparation of 4-(hydroxymethyl)-2-methylbenzaldehyde, a precursor for nitrile formation. While direct methods for this aldehyde are scarce, a plausible approach involves:

  • Bromination of 2,4-dimethylbenzaldehyde at the 4-methyl position using NBS/AIBN/CCl₄.

  • Hydrolysis of the resultant 4-(bromomethyl)-2-methylbenzaldehyde to the hydroxymethyl derivative.

Key Challenges :

  • Selective bromination of the 4-methyl group over the 2-methyl group requires careful control of reaction stoichiometry and temperature.

  • Hydrolysis conditions must avoid over-oxidation of the aldehyde moiety.

Aldoxime Formation and Dehydration

The aldehyde intermediate is converted to the target nitrile via a two-step process adapted from trelagliptin intermediate synthesis:

Step 1: Aldoxime Formation

  • Reagents : Hydroxylamine hydrochloride (1.5 equiv), N,N-diisopropylethylamine (1.2 equiv)

  • Solvent : Ethanol

  • Temperature : 20–25°C

  • Time : 4–6 hours

  • Yield : ~95%

Step 2: Dehydration to Nitrile

  • Reagents : Sodium bisulphate monohydrate (1.5 equiv)

  • Solvent : Toluene

  • Temperature : 110–115°C

  • Time : 3–5 hours

  • Yield : ~90%

The dehydration step eliminates water from the aldoxime, forming the nitrile group. Toluene facilitates azeotropic water removal, enhancing reaction efficiency.

Comparative Analysis of Methods

Parameter Bromination-Hydrolysis Aldoxime Dehydration
Starting Material 2,4-Dimethylbenzonitrile2,4-Dimethylbenzaldehyde
Key Steps Bromination, hydrolysisAldoxime formation, dehydration
Total Yield ~76%~86%
Complexity ModerateHigh (requires aldehyde synthesis)
Scalability Suitable for large scaleLimited by aldehyde availability

The bromination-hydrolysis method offers simplicity and scalability, whereas the aldoxime route provides higher overall yields but depends on precursor accessibility.

Reaction Optimization and Challenges

Regioselectivity in Bromination

The position of bromination in polymethylated aromatics is influenced by electronic and steric factors. In 2,4-dimethylbenzonitrile, the electron-withdrawing nitrile group at position 1 deactivates the ring, directing bromination to the 4-methyl group due to its lower steric hindrance compared to the 2-methyl group.

Stability of Intermediate Aldoximes

Aldoximes, particularly those with electron-donating substituents, are prone to oxidation or rearrangement. Stabilizing measures include:

  • Low-temperature storage (0–5°C)

  • Use of inert atmospheres (N₂ or Ar)

  • Prompt processing to the dehydration step.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60–7.55 (m, 2H, Ar-H), 7.40–7.35 (m, 1H, Ar-H), 4.65 (s, 2H, CH₂OH), 2.50 (s, 3H, CH₃).

  • IR (KBr) : ν 3360 cm⁻¹ (O-H), 2230 cm⁻¹ (C≡N), 1600–1450 cm⁻¹ (Ar-H bending).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 128–130°C (lit. 130–132°C).

Applications and Derivatives

4-(Hydroxymethyl)-2-methylbenzonitrile serves as a precursor for pharmaceuticals and agrochemicals. Notable applications include:

  • Antifungal Agents : Derivatives exhibit activity against Candida albicans (MIC: 2–8 µg/mL).

  • DPP-IV Inhibitors : Analogous nitriles are intermediates in antidiabetic drugs like trelagliptin .

Q & A

Q. What established synthetic routes exist for 4-(Hydroxymethyl)-2-methylbenzonitrile, and what experimental parameters are critical for reproducibility?

  • Methodological Answer : Two primary synthetic approaches are documented:
  • Hydrosilylation : Conducted in the presence of an Fe-based catalyst (e.g., Bu4N[Fe(CO)3(NO)]), requiring precise control of reaction temperature (typically 60–80°C) and inert atmosphere (N2 or Ar) to prevent oxidation of intermediates.
  • Derivatization from 4-(Aminomethyl)benzyl Alcohol : Involves nitrile group introduction via nucleophilic substitution or condensation reactions, with pH control (8–10) and stoichiometric ratios (1:1.2 for amine:cyanating agent) being critical .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS.
MethodCatalyst/ReagentsYield (%)Purity Validation Techniques
HydrosilylationFe complex~75NMR, GC-MS
Aminomethylbenzyl routeCyanogen bromide~68HPLC, FT-IR

Q. How can researchers rigorously confirm the molecular structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • Spectroscopy :
  • <sup>1</sup>H NMR : Identify hydroxymethyl (–CH2OH, δ ~4.6 ppm) and aromatic protons (δ ~7.2–7.8 ppm).
  • FT-IR : Confirm –OH (3200–3600 cm<sup>−1</sup>), C≡N (2220 cm<sup>−1</sup>), and aromatic C–H (3030 cm<sup>−1</sup>) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement. Metrics include R-factor (<0.05) and electron density maps to validate atomic positions .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16, B3LYP/6-31G* basis set).
PropertyValueSource
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
SMILESCC1=C(C=CC(=C1)C#N)CO

Advanced Research Questions

Q. How should researchers resolve discrepancies in synthetic yields or purity across studies?

  • Methodological Answer :
  • Systematic Replication : Control variables (catalyst purity, solvent grade, moisture levels) and document deviations.
  • Advanced Analytics : Use HPLC-DAD to detect trace impurities (e.g., unreacted 4-(aminomethyl)benzyl alcohol) and HRMS to confirm molecular ion ([M+H]<sup>+</sup> at m/z 148.076).
  • Statistical Design : Employ response surface methodology (RSM) to optimize reaction conditions (e.g., temperature, catalyst loading) and identify critical factors .

Q. What experimental strategies elucidate environmental degradation pathways of this compound?

  • Methodological Answer :
  • Photolysis Studies : Expose to UV (254 nm) in aqueous solutions; monitor degradation via LC-QTOF-MS to identify byproducts (e.g., 2-methylbenzoic acid).
  • Microbial Degradation : Incubate with soil microbiota (OECD 301F test); quantify residual compound via UPLC-UV and assess toxicity of metabolites using Vibrio fischeri bioassays .
  • Kinetic Modeling : Fit degradation data to pseudo-first-order kinetics (rate constants k ~0.05 h<sup>−1</sup>).

Q. How can computational modeling predict reactivity in catalytic applications?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 to model transition states (e.g., hydrosilylation mechanism). Key metrics: activation energy (ΔG<sup>‡</sup>), frontier molecular orbitals (HOMO-LUMO gap).
  • MD Simulations : Simulate solvent effects (e.g., toluene) with GROMACS to assess diffusion-limited reaction steps.
  • Validation : Cross-check computed NMR shifts (ChemDraw) with experimental data to refine force fields .

Q. What methodologies track metabolic pathways of this compound derivatives in biological systems?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace metabolites via LC-MS/MS .
  • Enzymatic Assays : Incubate with liver microsomes (CYP450 enzymes) and quantify phase I/II metabolites (e.g., glucuronides) .
  • In Vivo Models : Administer to rodents; collect plasma/bile for HRMS profiling and identify urinary biomarkers.

Q. How should crystallographic data inconsistencies be addressed?

  • Methodological Answer :
  • Refinement Protocols : Use SHELXL-2018 with TWIN/BASF commands for twinned crystals. Prioritize low Rint (<5%) and high completeness (>95%) .
  • Validation Tools : Employ PLATON to check for missed symmetry and Mercury for Hirshfeld surface analysis.
  • Data Deposition : Cross-validate with Cambridge Structural Database (CSD) entries to identify outliers in bond lengths/angles .

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